molecular formula C23H20N4O4S B5373204 3-[7-ACETYL-3-(ALLYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL ACETATE

3-[7-ACETYL-3-(ALLYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL ACETATE

Cat. No.: B5373204
M. Wt: 448.5 g/mol
InChI Key: YHJOUIJGFKSRQD-UHFFFAOYSA-N
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Description

3-[7-ACETYL-3-(ALLYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL ACETATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a triazino-benzoxazepine core, which is known for its diverse biological activities. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Properties

IUPAC Name

[3-(7-acetyl-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S/c1-4-12-32-23-24-21-20(25-26-23)18-10-5-6-11-19(18)27(14(2)28)22(31-21)16-8-7-9-17(13-16)30-15(3)29/h4-11,13,22H,1,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJOUIJGFKSRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC=C)C4=CC(=CC=C4)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7-ACETYL-3-(ALLYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-allylsulfanyl-5H-[1,2,4]triazino[5,6-b]indoles under the influence of concentrated sulfuric acid, leading to linear annelated products . The reaction conditions often require high temperatures (150-160°C) and the presence of polyphosphoric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[7-ACETYL-3-(ALLYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL ACETATE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allylsulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include iodine for iodocyclization, sodium sulfite for reduction, and morpholine for substitution reactions . The reaction conditions vary depending on the desired product but often involve specific temperatures and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include iodinated derivatives, reduced analogs, and substituted compounds with modified functional groups .

Scientific Research Applications

3-[7-ACETYL-3-(ALLYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[7-ACETYL-3-(ALLYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inhibiting microbial growth and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[7-ACETYL-3-(ALLYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL ACETATE stands out due to its unique triazino-benzoxazepine core, which imparts distinct biological properties and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its significance in scientific research and industrial applications.

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